3-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide
Description
Properties
IUPAC Name |
3-methyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S2/c1-7-5-10(18-16-7)12(17)15-13-14-9-4-3-8(19-2)6-11(9)20-13/h3-6H,1-2H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSGIOXSDLGBDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and isoxazole rings. Common synthetic methods include:
Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Isoxazole Ring Formation: The isoxazole ring can be formed via the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products Formed
Sulfoxides and Sulfones: Formed from the oxidation of the methylthio group.
Amines: Formed from the reduction of nitro groups.
Substituted Thiazoles: Formed from electrophilic substitution reactions.
Scientific Research Applications
Anti-inflammatory Activity
Research has indicated that derivatives of benzo[d]thiazole, similar to 3-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide, exhibit anti-inflammatory properties. A study highlighted the synthesis of N-benzo[d]isothiazol-3-yl-benzamidine derivatives that showed significant inhibition of inflammatory markers such as nitric oxide (NO) and prostaglandin E2 (PGE2) in human chondrocyte cultures . This suggests that compounds with similar structural motifs may also possess therapeutic potential in treating inflammatory diseases.
Anticancer Activity
Isoxazole derivatives have been shown to exhibit promising anticancer activities. For instance, related compounds were tested against various cancer cell lines, including Colo205 and MCF7, demonstrating significant cytotoxic effects . The mechanism often involves the induction of apoptosis through mitochondrial pathways, with alterations in the expression of key proteins like p53, Bcl-2, and Bax .
A detailed evaluation of the anticancer effects of isoxazole derivatives revealed that they could induce cell cycle arrest and apoptosis in cancer cells. The compound's effectiveness was assessed through IC50 values, which indicate the concentration required to inhibit cell growth by 50%. This information is crucial for understanding the therapeutic window of these compounds.
Table 1: Summary of Pharmacological Activities
Mechanism of Action
The mechanism of action of 3-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to cellular receptors, modulating their activity and influencing downstream signaling pathways.
Pathway Modulation: The compound may affect various biochemical pathways, leading to altered cellular functions and responses.
Comparison with Similar Compounds
Target Compound:
- Structure : Benzo[d]thiazole (6-methylthio) + isoxazole-5-carboxamide.
- Key Functional Groups : Methylthio (-SMe), carboxamide (-CONH-), isoxazole ring.
- Synthesis : Likely involves coupling a benzo[d]thiazol-2-amine derivative with a preformed isoxazole-5-carboxylic acid using coupling reagents (e.g., EDC/HOBt), analogous to methods in and .
Analog 1: 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide ()
- Structure : Isoxazole-4-carboxamide linked to a simple thiazole ring.
- Key Differences :
- Substituent Position : Isoxazole carboxamide at position 4 vs. 5 in the target compound.
- Heterocycle Complexity : Lacks the benzo[d]thiazole core and methylthio group.
- Implications : The benzo[d]thiazole moiety in the target compound may enhance lipophilicity and binding to hydrophobic enzyme pockets compared to the simpler thiazole in Analog 1 .
Analog 2: 2-[[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide ()
- Structure : Benzamide with oxadiazole-thioether and nitroaniline substituents.
- Key Differences :
- Core Structure : Benzamide vs. benzo[d]thiazole-isoxazole hybrid.
- Functional Groups : Oxadiazole and nitro groups vs. methylthio and carboxamide.
- Implications : The target compound’s methylthio group may improve metabolic stability compared to nitro groups, which are prone to reduction .
Key Observations :
- The benzo[d]thiazole moiety in the target compound is associated with antitumor activity, as seen in and .
- Isoxazole carboxamides (e.g., Analog 1) exhibit enzyme inhibitory properties, suggesting the target compound may target similar pathways .
Physicochemical Properties
Molecular Weight and Solubility :
- Target Compound : Estimated molecular formula C₁₃H₁₂N₃O₂S₂ (MW ~330.4 g/mol). The methylthio group increases lipophilicity (clogP ~2.5), likely reducing aqueous solubility compared to unsubstituted analogs.
- Analog 1 : Molecular formula C₈H₇N₃O₂S (MW 217.2 g/mol), with lower lipophilicity (clogP ~1.2) due to the absence of the benzo[d]thiazole and methylthio groups .
Stability :
- The methylthio group in the target compound may confer resistance to oxidative metabolism compared to thiol (-SH) or nitro (-NO₂) groups in analogs .
Biological Activity
3-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in cancer therapy and as an antioxidant. This article reviews the current understanding of its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound's molecular formula is C16H17N3O4S3, with a molecular weight of 411.51 g/mol. It contains a unique combination of isoxazole and benzo[d]thiazole moieties, which contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of isoxazole derivatives, including 3-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide. In a study evaluating various isoxazole-amide derivatives against cancer cell lines, compounds similar to 3-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide exhibited significant cytotoxic effects:
| Compound | Cell Line | IC50 (µg/ml) |
|---|---|---|
| 2d | Hep3B | 23 |
| 2e | Hep3B | 23 |
| 2d | HeLa | 15.48 |
| 2a | MCF-7 | 39.80 |
Compounds 2d and 2e were particularly effective against Hep3B liver cancer cells, inducing apoptosis and delaying the G2/M phase of the cell cycle, similar to doxorubicin, a known chemotherapeutic agent .
Antioxidant Activity
In addition to anticancer properties, the antioxidant activity of isoxazole derivatives has been evaluated using the DPPH assay. Among tested compounds, one derivative demonstrated an IC50 value of 7.8 µg/ml, indicating robust antioxidant properties compared to Trolox (IC50 = 2.75 µg/ml) .
The biological activity of this compound may be attributed to its ability to interact with various cellular pathways:
- Cell Cycle Regulation : Compounds induce G2/M arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties help mitigate oxidative stress in cells.
- Inhibition of Tumor Markers : Significant reductions in alpha-fetoprotein secretion were observed in treated Hep3B cells .
Case Studies
Several studies have documented the efficacy of isoxazole derivatives in preclinical models:
- A study on similar compounds indicated that they effectively inhibited cancer cell proliferation and induced apoptosis through mitochondrial-dependent pathways by altering Bcl-2 and Bax protein levels .
- Another investigation focused on the bioactivation pathways for isoxazole-containing molecules showed promising results in predicting their reactivity and potential therapeutic applications .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield and purity of 3-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with coupling a benzo[d]thiazole-2-amine derivative with an activated isoxazole-carboxylic acid (e.g., via acid chloride or HATU-mediated coupling). Key optimization strategies include:
- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance reagent solubility and reaction homogeneity .
- Catalysts : Employ coupling agents like EDCI/HOBt for efficient amide bond formation .
- Ultrasound Assistance : Accelerate reaction rates and improve yields by 15–20% compared to traditional methods .
Q. What spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : A combination of techniques is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methylthio group at C6 of benzothiazole) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .
- IR Spectroscopy : Identify carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and thioether (C-S) vibrations .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. How can researchers address solubility challenges for in vitro assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO (≤1% v/v) for initial stock solutions, followed by dilution in assay buffers containing cyclodextrins (e.g., HP-β-CD) to improve aqueous solubility .
- pH Adjustment : Test solubility in PBS (pH 7.4) or acetate buffer (pH 5.0) to mimic physiological or lysosomal conditions .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modifications to the methylthio group (e.g., replacing with sulfoxide or sulfone) and isoxazole methyl group (e.g., ethyl, trifluoromethyl) .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinities .
- Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with active sites, prioritizing residues like cysteine or lysine for covalent binding .
Q. How to resolve contradictory bioactivity data across different cell lines?
- Methodological Answer :
- Assay Replication : Repeat experiments in triplicate using standardized protocols (e.g., CellTiter-Glo® for viability) .
- Cell Line Profiling : Validate target expression (e.g., Western blotting for enzyme levels) to exclude off-target effects .
- Metabolomic Analysis : Use LC-MS to identify cell-specific metabolite interference (e.g., glutathione-mediated detoxification) .
Q. What computational strategies can predict metabolic stability and toxicity?
- Methodological Answer :
- Quantum Chemical Calculations : Calculate HOMO/LUMO energies (Gaussian 09) to predict susceptibility to oxidative metabolism .
- ADMET Prediction : Use tools like SwissADME to estimate permeability (LogP), CYP450 inhibition, and Ames test outcomes .
Q. What are key considerations for scaling up synthesis from milligram to gram quantities?
- Methodological Answer :
- Reactor Design : Transition from batch to flow chemistry for exothermic reactions (e.g., coupling steps) to improve heat dissipation .
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) or centrifugal partition chromatography .
Q. How to address discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer :
- PK/PD Modeling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models to optimize dosing regimens .
- Formulation : Develop nanoparticle carriers (e.g., PLGA) to enhance bioavailability and reduce hepatic clearance .
Q. How to identify synergistic combinations with existing therapeutics?
- Methodological Answer :
- High-Throughput Screening : Use combinatorial libraries (e.g., 1,000+ FDA-approved drugs) in checkerboard assays to calculate synergy scores (FIC index <0.5) .
- Pathway Analysis : Integrate RNA-seq data (e.g., KEGG pathways) to pinpoint co-targetable nodes (e.g., PI3K/mTOR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
